Avotaciclib is an orally bioavailable, cyclin dependent kinase 1 (CDK1) inhibitor, with potential antineoplastic activity. Upon administration, avotaciclib targets, binds to and inhibits the activity of CDK1. This may inhibit cancer stem cell (CSC) division, cause cell cycle arrest, and induce apoptosis. This may inhibit tumor cell proliferation. CDK1, an ATP-dependent serine/threonine kinase, plays a key role in regulating cell division, cell cycle progression and proliferation. It is frequently overexpressed in tumor cells.

Avotaciclib

CAS No.: 1983983-41-0

Cat. No.: VC8345083

Molecular Formula: C13H11N7O

Molecular Weight: 281.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1983983-41-0 |

|---|---|

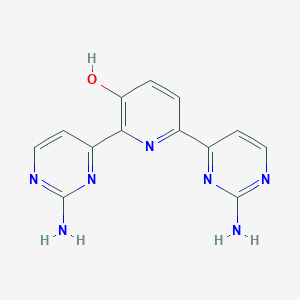

| Molecular Formula | C13H11N7O |

| Molecular Weight | 281.27 g/mol |

| IUPAC Name | 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol |

| Standard InChI | InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20) |

| Standard InChI Key | VFVAQKKPFOPZEA-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N |

| Canonical SMILES | C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N |

Introduction

Chemical and Pharmacological Profile

Structural and Physicochemical Properties

Avotaciclib’s molecular structure () features a pyridopyrimidine core, optimizing ATP-binding pocket interactions within CDK1 . Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 281.27 g/mol |

| CAS Number | 1983983-41-0 |

| Oral Bioavailability | High (Preclinical) |

| Selectivity (CDK1 vs CDK2) | >100-fold |

The compound’s bioavailability enables oral dosing, a practical advantage over intravenous CDK inhibitors.

Pharmacodynamic Selectivity

Avotaciclib inhibits CDK1 at nanomolar concentrations (IC = 3.2 nM) with minimal activity against CDK2 (IC > 300 nM). This specificity reduces off-target effects observed in broader CDK inhibitors, such as hematologic toxicity from CDK2/9 inhibition .

Mechanism of Action and Preclinical Validation

CDK1 Inhibition and Cell Cycle Arrest

CDK1 forms complexes with cyclin B1 to drive the G2/M transition. Avotaciclib binds the ATP-binding site, preventing phosphorylation of retinoblastoma (Rb) protein and inducing G2/M arrest . In pancreatic cancer cell lines, this mechanism reduces phospho-CDK1 levels by 78% within 6 hours, correlating with a 4.5-fold increase in apoptotic cells.

Cancer Stem Cell (CSC) Suppression

Avotaciclib demonstrates unique efficacy against CD44+/CD24+ pancreatic CSCs, reducing sphere-forming capacity by 62% in vitro. This aligns with CDK1’s role in maintaining CSC self-renewal, suggesting potential to prevent tumor recurrence .

Synergy with Chemotherapy

In murine xenograft models, avotaciclib (50 mg/kg/day) combined with gemcitabine reduced tumor volume by 89% versus 54% for gemcitabine alone. The synergy arises from CDK1 inhibition sensitizing cells to gemcitabine-induced DNA damage by blocking repair during S phase.

Clinical Development Landscape

Phase I Trial (NCT03579836)

This dose-escalation study evaluates avotaciclib + gemcitabine in advanced pancreatic cancer:

| Parameter | Details |

|---|---|

| Enrollment | 48 patients (planned) |

| Dosing Schedule | Avotaciclib: Days 1–14 (oral); Gemcitabine: Days 1, 8 (IV) |

| Primary Endpoints | MTD, Safety (CTCAE v5.0) |

| Secondary Endpoints | ORR, PFS, Pharmacokinetics |

Interim data (n=24) show a manageable safety profile, with Grade 3 fatigue (17%) and neutropenia (21%) as dose-limiting toxicities. Partial responses were observed in 3/24 patients (12.5%), all with CDK1-overexpressing tumors.

Therapeutic Implications and Future Directions

Target Populations

CDK1 overexpression (≥30% IHC staining) is prevalent in 45% of pancreatic adenocarcinomas and 60% of triple-negative breast cancers . Avotaciclib’s CSC-targeting activity may benefit patients with residual disease post-neoadjuvant therapy.

Combination Strategies

Ongoing preclinical work explores synergies with:

-

PARP inhibitors: Exploiting CDK1’s role in homologous recombination repair

-

Immunotherapies: Enhancing antigen presentation via mitotic catastrophe

Challenges and Limitations

Resistance mechanisms under investigation include upregulation of CDK2 (observed in 22% of relapsed patients) and overexpression of anti-apoptotic BCL-2 family proteins. Next-generation analogs with dual CDK1/2 inhibition are in early discovery phases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume